2-Aminopyridin-3-ylboronic acid hcl
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Overview
Description
2-Aminopyridin-3-ylboronic acid hydrochloride: is a boronic acid derivative with the chemical formula C5H8BClN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods often involve scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: 2-Aminopyridin-3-ylboronic acid hydrochloride is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are typically used as catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 2-Aminopyridin-3-ylboronic acid hydrochloride is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents .
Industry: In the materials science industry, it is used in the synthesis of advanced materials, such as polymers and electronic materials .
Mechanism of Action
The mechanism by which 2-aminopyridin-3-ylboronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This interaction involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling reactions.
4-Aminophenylboronic Acid: Similar in structure but with an amino group at the para position on the phenyl ring.
Uniqueness: 2-Aminopyridin-3-ylboronic acid hydrochloride is unique due to the presence of both an amino group and a boronic acid group on a pyridine ring. This unique structure allows for specific reactivity and selectivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3,9-10H,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICBGCEMGEPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2760491-44-7 |
Source
|
Record name | (2-aminopyridin-3-yl)boronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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